molecular formula C19H23N3O2S B4737984 N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide

N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide

Numéro de catalogue B4737984
Poids moléculaire: 357.5 g/mol
Clé InChI: XUABYNIJHOTXCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential use as a therapeutic agent for various autoimmune diseases.

Mécanisme D'action

CP-690,550 exerts its pharmacological effects by inhibiting the activity of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide. N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide is a tyrosine kinase that is involved in the signaling pathway of cytokines, which are involved in the regulation of immune responses. Inhibition of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide results in the suppression of cytokine signaling and subsequent immune responses. CP-690,550 has been shown to be highly selective for N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, with minimal activity against other JAK family members.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in various preclinical and clinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the proliferation of T cells. CP-690,550 has also been shown to reduce the severity of symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages as a tool compound for research. The compound is highly selective for N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, with minimal activity against other JAK family members. This selectivity allows for the specific inhibition of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide-mediated signaling pathways, which is important for understanding the role of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide in various biological processes. However, the compound also has several limitations. CP-690,550 is a small molecule inhibitor, which may have off-target effects. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on CP-690,550. One potential direction is the development of more potent and selective N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide inhibitors. Another direction is the investigation of the long-term effects of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide inhibition on immune function and overall health. Additionally, CP-690,550 may have potential applications in the treatment of other diseases, such as cancer and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of CP-690,550.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential use as a therapeutic agent for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide, which is involved in the signaling pathway of cytokines. Inhibition of N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide results in the suppression of cytokine signaling and subsequent immune responses. CP-690,550 has also been studied for its potential use in preventing organ transplant rejection.

Propriétés

IUPAC Name

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-3-15-12(2)25-19(22-17(23)13-8-10-20-11-9-13)16(15)18(24)21-14-6-4-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABYNIJHOTXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide
Reactant of Route 5
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.